2H-1-Benzopyran-2-one, 4-hydrazinyl-
Overview
Description
2H-1-Benzopyran-2-one, 4-hydrazinyl- is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities and have been widely studied for their potential therapeutic applications
Preparation Methods
The synthesis of 2H-1-Benzopyran-2-one, 4-hydrazinyl- typically involves multiple steps. One common method starts with the condensation of 4-hydroxybenzopyran-2-one with hydrazine hydrate under reflux conditions . This reaction yields the desired 4-hydrazinyl derivative. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often using continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
2H-1-Benzopyran-2-one, 4-hydrazinyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The compound can also participate in nucleophilic substitution reactions, forming various derivatives depending on the substituents introduced. Major products formed from these reactions include hydrazones, azines, and other nitrogen-containing heterocycles .
Scientific Research Applications
2H-1-Benzopyran-2-one, 4-hydrazinyl- has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an enzyme inhibitor and its antimicrobial properties . In medicine, derivatives of this compound are being explored for their potential use as anti-cancer agents and in the treatment of cardiovascular diseases . Industrial applications include its use in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 2H-1-Benzopyran-2-one, 4-hydrazinyl- involves its interaction with various molecular targets. It can inhibit specific enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial activity or the suppression of cancer cell growth. The compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its therapeutic potential .
Comparison with Similar Compounds
2H-1-Benzopyran-2-one, 4-hydrazinyl- can be compared to other coumarin derivatives, such as 4-hydroxycoumarin and 4-methylcoumarin . While these compounds share a similar core structure, the presence of the hydrazinyl group in 2H-1-Benzopyran-2-one, 4-hydrazinyl- imparts unique chemical properties and biological activities. For example, the hydrazinyl group can enhance the compound’s ability to form hydrogen bonds, increasing its binding affinity to target molecules . This makes 2H-1-Benzopyran-2-one, 4-hydrazinyl- a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
4-hydrazinylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c10-11-7-5-9(12)13-8-4-2-1-3-6(7)8/h1-5,11H,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEGRKLUHIWROGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)O2)NN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297147 | |
Record name | 4-Hydrazinyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685862-23-1 | |
Record name | 4-Hydrazinyl-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=685862-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydrazinyl-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801297147 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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